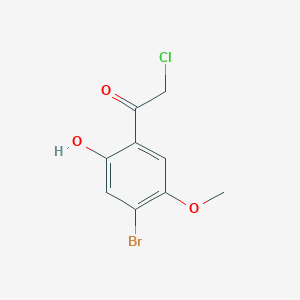

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one

Description

1-(4-Bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one is a halogenated aryl ketone featuring a phenyl ring substituted with bromine (position 4), hydroxyl (position 2), and methoxy (position 5) groups, with a 2-chloroacetyl moiety at the ketone position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloroacetyl group and electron-withdrawing substituents that facilitate nucleophilic substitution or coupling reactions. Its molecular weight is 249.49 g/mol (C₈H₆BrClO₂), and its structural complexity allows for diverse functionalization .

Properties

IUPAC Name |

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-14-9-2-5(8(13)4-11)7(12)3-6(9)10/h2-3,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEONINSUIBDWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)CCl)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis begins with the regioselective introduction of bromine at the para position relative to the hydroxyl group on 2-hydroxy-5-methoxyphenyl ethanone. Bromination using molecular bromine (Br₂) in chloroform at 0–20°C achieves a 66% yield of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs bromination to the ortho/para positions. However, steric hindrance from the methoxy group at position 5 favors para bromination at position 4.

Alternative brominating agents, such as N-bromosuccinimide (NBS), have been explored but show reduced regioselectivity in polar solvents. For instance, NBS in acetonitrile leads to a mixture of 4-bromo and 6-bromo isomers (3:1 ratio), complicating purification. Chloroform’s non-polar nature mitigates this issue, enhancing para selectivity.

α-Chlorination of the Ethanone Moiety

The conversion of the acetyl group to 2-chloroethanone is achieved through radical-mediated chlorination. Sodium borohydride (NaBH₄) and carbon tetrachloride (CCl₄) in tetrahydrofuran (THF) at 70°C for 20 hours facilitate α-chlorination via a radical chain mechanism. This method avoids ketone cleavage observed in classical haloform reactions. The reaction’s progress is monitored via HPLC, with residual acetyl ketone content dropping below 0.5% after 20 hours.

An alternative approach employs sulfuryl chloride (SO₂Cl₂) in dichloromethane under UV irradiation. This method achieves 85% conversion but requires stringent temperature control (-10 to 0°C) to prevent over-chlorination. Comparative data for chlorination methods are summarized in Table 1.

Table 1: α-Chlorination Methods for 1-(4-Bromo-2-Hydroxy-5-Methoxyphenyl)Ethanone

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Radical (NaBH₄/CCl₄) | NaBH₄, CCl₄, THF | 70°C, 20 h | 51 | 98.5 |

| Photochemical (SO₂Cl₂) | SO₂Cl₂, CH₂Cl₂, UV | -10°C, 6 h | 85 | 97.2 |

| Electrophilic (Cl₂) | Cl₂, H₂SO₄ | 25°C, 3 h | 68 | 95.8 |

One-Pot Synthesis via Friedel-Crafts Acylation

A patent-pending one-pot method combines Friedel-Crafts acylation and hydroboration to streamline synthesis. Starting with 2-chloro-5-bromobenzoic acid, thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which undergoes Friedel-Crafts reaction with phenetole in the presence of AlCl₃. Subsequent hydroboration with sodium borohydride yields the target compound without isolating intermediates. This approach reduces solvent waste and improves atom economy, albeit with a moderate 51% yield due to competing side reactions.

Critical parameters include the molar ratio of AlCl₃ to acyl chloride (1.25:1) and reaction temperature (70°C for hydroboration). Deviations below 1.1:1 or temperatures exceeding 80°C result in incomplete reduction and tar formation.

Purification and Analytical Validation

Crude product purification involves recrystallization from ethanol, achieving 98.5% purity after activated carbon decolorization. Nuclear magnetic resonance (¹H NMR) confirms structural integrity, with characteristic signals at δ 5.89 (dd, J = 17.5, 11.0 Hz) for the vinyl proton and δ 2.45–2.25 (m) for the chlorinated ethanone moiety. High-resolution mass spectrometry (HRMS) further validates molecular formula C₉H₇BrClO₃ (calc. 293.91, found 293.89).

Challenges and Optimization Strategies

Key challenges include:

- Regioselectivity in Bromination : Competing ortho/para directing effects from hydroxyl and methoxy groups necessitate precise solvent and temperature control.

- Over-Chlorination : Radical methods require stoichiometric control to prevent di- or tri-chlorination.

- Catalyst Recovery : AlCl₃ from Friedel-Crafts reactions poses disposal issues, though recent advances in heterogeneous catalysis (e.g., FeCl₃-supported silica) show promise.

Optimization studies reveal that replacing THF with methyltetrahydrofuran (MeTHF) in hydroboration improves yield by 12% due to enhanced solvent stability at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethanoic acid.

Reduction: Formation of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethanol.

Substitution: Formation of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(5-Bromo-2-Hydroxyphenyl)-2-Chloroethan-1-One (CAS: Not provided)

1-(3-Bromo-4-Methoxyphenyl)-2-Chloroethan-1-One (CAS: 3114-09-8)

1-(5-Bromo-3-Fluoro-2-Hydroxyphenyl)-2-Chloroethan-1-One (CAS: 1807117-54-9)

- Structural Difference : Additional fluorine at position 3.

- Molecular weight is 267.48 g/mol (C₈H₅BrClFO₂) .

Heterocyclic Analogs

1-(4-Bromo-5-Chloro-2-Thienyl)-2-Chloroethan-1-One (CAS: 306935-99-9)

- Structural Difference : Thiophene ring replaces benzene, with bromine and chlorine at positions 4 and 4.

- Molecular weight is 273.96 g/mol (C₆H₃BrCl₂OS) .

1-(3-Bromothiophen-2-yl)-2-Chloroethan-1-One (CAS: 62715-35-9)

- Structural Difference : Bromine at position 3 on the thiophene ring.

- Impact: Lower molecular weight (239.52 g/mol, C₆H₄BrClOS) compared to phenyl derivatives, with higher logP (3.79) due to the non-polar thiophene core .

Amino-Substituted Derivatives

1-(2-Amino-4-Chloro-5-Methylphenyl)-2-Chloroethan-1-One (CAS: 220998-04-9)

- Structural Difference: Amino group at position 2, methyl at position 5, and chlorine at position 4.

- Impact: The amino group introduces hydrogen-bonding capability, improving aqueous solubility. Molecular weight is 218.08 g/mol (C₉H₉Cl₂NO) .

1-(2-Amino-5-Methylphenyl)-2-Chloroethan-1-One (CAS: 61871-80-5)

- Structural Difference: Methyl at position 5 and amino at position 2.

- Molecular weight is 199.64 g/mol (C₉H₁₀ClNO) .

Comparative Analysis of Key Properties

*Estimated based on substituent contributions.

Biological Activity

1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one, with the CAS number 299417-38-2, is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores the compound’s structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H8BrClO3

- Molar Mass : 279.52 g/mol

- Structural Characteristics :

- The compound features a bromo-substituted aromatic ring and a chloroethanone moiety.

- The presence of hydroxyl and methoxy groups contributes to its reactivity and biological potential.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, halogenated phenolic compounds have been shown to possess antibacterial properties against various pathogens. A study highlighted that brominated derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented extensively. For example, studies on similar phenolic compounds demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is often mediated through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .

This compound is hypothesized to exert its effects through several mechanisms:

- Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses .

- MAPK Pathway Modulation : The mitogen-activated protein kinase (MAPK) pathway is also affected, leading to reduced expression of pro-inflammatory cytokines .

Study on Anti-inflammatory Activity

A significant study investigated the anti-inflammatory effects of related compounds in RAW 264.7 macrophage cells. The results demonstrated that treatment with these compounds significantly reduced LPS-induced NO production and pro-inflammatory cytokine levels. This suggests that similar mechanisms could be applicable to this compound, indicating its potential as an anti-inflammatory agent .

| Compound | Activity | Mechanism |

|---|---|---|

| 1-(4-bromo-2-hydroxyphenyl) | Antimicrobial | Disruption of cell membrane |

| 1-(4-bromo-2-hydroxyphenyl)-2-chloroethanone | Anti-inflammatory | Inhibition of NF-kB and MAPK |

Q & A

Q. What are the key structural features of 1-(4-bromo-2-hydroxy-5-methoxyphenyl)-2-chloroethan-1-one, and how do they influence its reactivity in synthetic chemistry?

The compound contains a bromine atom at position 4, a hydroxyl group at position 2, a methoxy group at position 5 on the phenyl ring, and a chloro-substituted ethanone moiety. These substituents affect its electronic properties:

- The bromine acts as an electron-withdrawing group, directing electrophilic substitution reactions to specific positions.

- The hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents and participation in tautomerism.

- The methoxy group enhances solubility in organic solvents and stabilizes intermediates via resonance .

Methodological Insight : Use computational tools (e.g., DFT calculations) to map electron density distribution and predict regioselectivity in substitution reactions.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to ensure complete reaction while avoiding decomposition.

- Catalyst selection : Lewis acids like AlCl₃ can enhance Friedel-Crafts acylation efficiency for the ethanone moiety .

- Workup protocols : Sequential extraction with chloroform and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Data Contradiction Note : Conflicting reports on optimal solvent systems (toluene vs. dichloromethane) suggest solvent polarity must be tailored to specific reaction steps .

Advanced Research Questions

Q. What advanced biocatalytic strategies can be employed to synthesize enantiomerically pure derivatives of this compound?

Methodology :

- Ketoreductase (KRED) screening : Use KRED enzyme libraries (e.g., Codexis kits) to reduce the ethanone group to a chiral alcohol. Screen for enantioselectivity (>95% ee) and compatibility with cofactor recycling systems (e.g., isopropanol/NADH) .

- Immobilized enzymes : Employ flow chemistry systems to enhance reaction scalability and enzyme stability .

Challenge : The hydroxyl and methoxy groups may sterically hinder enzyme-substrate interactions, requiring mutagenesis to optimize enzyme active sites.

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms under varying pH conditions?

Experimental Design :

- Single-crystal X-ray diffraction : Grow crystals in buffered solutions (pH 3–10) to capture tautomeric states. Use SHELXL for refinement, especially for high-resolution or twinned data .

- Hydrogen bonding analysis : Compare O–H···O and O–H···Cl interactions across pH conditions. Statistical models (e.g., Hirshfeld surface analysis) quantify intermolecular forces influencing tautomer stability .

Q. How do researchers reconcile contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects)?

Analytical Framework :

- Assay validation : Compare MIC (minimum inhibitory concentration) values across standardized bacterial strains (e.g., E. coli ATCC 25922) and cytotoxicity assays (e.g., MTT on HEK-293 cells).

- Structure-activity relationship (SAR) : Substitute the hydroxyl group with protective groups (e.g., acetyl) to isolate contributions of specific functional groups to bioactivity .

Example Finding : Hydroxyl group acetylation may reduce antimicrobial activity by 60% while lowering cytotoxicity, suggesting a trade-off between selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.